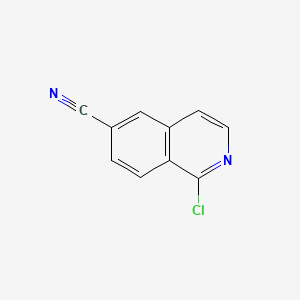

1-Chloroisoquinoline-6-carbonitrile

説明

特性

IUPAC Name |

1-chloroisoquinoline-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2/c11-10-9-2-1-7(6-12)5-8(9)3-4-13-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGDRHQYGZULLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2Cl)C=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743426 | |

| Record name | 1-Chloroisoquinoline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260664-41-2 | |

| Record name | 1-Chloro-6-isoquinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260664-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloroisoquinoline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Chloroisoquinoline-6-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloroisoquinoline-6-carbonitrile is a substituted isoquinoline derivative of significant interest in medicinal chemistry and materials science. The isoquinoline scaffold is a key structural motif in numerous biologically active compounds, and the presence of the chloro and cyano functionalities at the 1- and 6-positions, respectively, offers versatile handles for further synthetic modification. This guide provides a comprehensive overview of the known physical properties of 1-Chloroisoquinoline-6-carbonitrile and details the experimental methodologies for their determination.

Molecular Structure and Key Identifiers

A thorough understanding of a compound's physical properties begins with its molecular structure and unambiguous identification.

Caption: Chemical structure of 1-Chloroisoquinoline-6-carbonitrile.

| Identifier | Value |

| IUPAC Name | 1-chloroisoquinoline-6-carbonitrile[1] |

| CAS Number | 1260664-41-2[1] |

| Molecular Formula | C₁₀H₅ClN₂[1] |

| Molecular Weight | 188.61 g/mol [1][2] |

| Canonical SMILES | C1=CC2=C(C=CN=C2Cl)C=C1C#N[1] |

| InChI | InChI=1S/C10H5ClN2/c11-10-9-2-1-7(6-12)5-8(9)3-4-13-10/h1-5H[1] |

Physicochemical Properties

The following table summarizes the available and predicted physicochemical properties of 1-Chloroisoquinoline-6-carbonitrile. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and await experimental verification.

| Property | Value/Description | Source(s) |

| Appearance | Off-white to beige crystalline solid | [2] |

| Melting Point | 148-152 °C | [2] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Soluble in organic solvents, slightly soluble in water. | [2] |

| pKa | Data not available | |

| XLogP3-AA | 2.8 (Predicted) | [1] |

Spectroscopic Data

As of the latest literature review, experimentally determined spectroscopic data for 1-Chloroisoquinoline-6-carbonitrile is not widely published. The following sections outline the expected spectral characteristics based on the compound's structure and provide standardized protocols for their experimental determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the five aromatic protons on the isoquinoline ring system. The chemical shifts and coupling patterns of these protons would provide valuable information about their electronic environment and connectivity.

-

¹³C NMR (Carbon NMR): The carbon NMR spectrum should display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts of the carbon attached to the chlorine atom, the carbon of the nitrile group, and the carbons of the heterocyclic ring will be particularly informative.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-Chloroisoquinoline-6-carbonitrile is expected to exhibit characteristic absorption bands for:

-

C≡N stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹.

-

Aromatic C=C and C=N stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

-

Aromatic C-H stretch: Bands above 3000 cm⁻¹.

-

C-Cl stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 1-Chloroisoquinoline-6-carbonitrile, the mass spectrum is expected to show:

-

Molecular Ion Peak (M⁺): A prominent peak at m/z corresponding to the molecular weight (188.61). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is expected.

Experimental Methodologies

The following protocols describe standard, field-proven methods for the determination of the key physical properties of a novel crystalline organic compound like 1-Chloroisoquinoline-6-carbonitrile.

Workflow for Physical and Spectroscopic Characterization

Caption: A typical workflow for the physical and spectroscopic characterization of a synthesized compound.

Melting Point Determination

Principle: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid.

Apparatus: Capillary melting point apparatus.

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline 1-Chloroisoquinoline-6-carbonitrile is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Solubility Determination

Principle: Assessing the solubility of a compound in various solvents is crucial for its application in synthesis, purification, and biological assays.

Apparatus: Vials, magnetic stirrer, analytical balance.

Procedure (Qualitative):

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes) are selected.

-

Sample Addition: A small, known amount of 1-Chloroisoquinoline-6-carbonitrile (e.g., 1-5 mg) is added to a vial containing a fixed volume of the solvent (e.g., 1 mL).

-

Observation: The mixture is agitated or stirred at a constant temperature (e.g., room temperature). The dissolution of the solid is observed.

-

Classification: The solubility is classified as soluble, partially soluble, or insoluble based on visual inspection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule.

Apparatus: NMR spectrometer.

Procedure:

-

Sample Preparation: Approximately 5-10 mg of 1-Chloroisoquinoline-6-carbonitrile is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Data Acquisition: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

-

¹H NMR: The ¹H NMR spectrum is acquired using a standard pulse sequence.

-

¹³C NMR: The ¹³C NMR spectrum is acquired. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans is typically required.

-

Data Processing: The acquired data is Fourier transformed and processed to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to the functional groups present.

Apparatus: FTIR spectrometer with an Attenuated Total Reflectance (ATR) or KBr pellet press accessory.

Procedure (ATR Method):

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is collected.

-

Sample Application: A small amount of the solid 1-Chloroisoquinoline-6-carbonitrile is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is engaged to ensure good contact between the sample and the crystal.[3]

-

Sample Spectrum: The sample spectrum is collected.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Principle: Mass spectrometry ionizes molecules and separates the resulting ions based on their mass-to-charge ratio, providing the molecular weight and information about the molecular structure from fragmentation patterns.

Apparatus: Mass spectrometer (e.g., with Electron Impact (EI) or Electrospray Ionization (ESI) source).

Procedure (Direct Infusion ESI):

-

Sample Preparation: A dilute solution of 1-Chloroisoquinoline-6-carbonitrile is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Infusion: The solution is infused into the ESI source at a constant flow rate using a syringe pump.

-

Ionization: A high voltage is applied to the infusion needle, causing the sample to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer, where they are separated according to their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

This technical guide has consolidated the currently available physical property data for 1-Chloroisoquinoline-6-carbonitrile and provided a comprehensive set of authoritative protocols for the experimental determination of its key physicochemical and spectroscopic characteristics. While some experimental data remains to be published, the methodologies outlined herein provide a robust framework for researchers to fully characterize this and other novel chemical entities. The application of these standardized techniques is fundamental to ensuring the quality, reproducibility, and scientific integrity of research and development in the chemical and pharmaceutical sciences.

References

-

PubChem. (n.d.). 1-Chloroisoquinoline-6-carbonitrile. Retrieved January 25, 2026, from [Link]

-

Industrial Chemicals. (n.d.). 1-Chloro-isoquinoline-6-carbonitrile. Retrieved January 25, 2026, from [Link]

-

American Elements. (n.d.). 1-Chloroisoquinoline-5-carbonitrile. Retrieved January 25, 2026, from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved January 25, 2026, from [Link]

Sources

Foundational Analysis: Molecular Formula and Mass Spectrometry

An In-depth Technical Guide to the Structure Elucidation of 1-Chloroisoquinoline-6-carbonitrile

This guide provides a comprehensive technical overview of the analytical methodologies required for the unambiguous structure elucidation of 1-chloroisoquinoline-6-carbonitrile. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond procedural outlines to explain the causal logic behind experimental choices, ensuring a self-validating approach to structural confirmation. The isoquinoline scaffold is a privileged structure in medicinal chemistry, and understanding the precise characterization of its derivatives is paramount for advancing drug discovery programs.

The initial step in elucidating the structure of any novel or synthesized compound is to determine its molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a highly accurate mass measurement that allows for the calculation of the elemental composition.

The Causality Behind Using HRMS

Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions (isobars). This precision is critical for establishing a trustworthy molecular formula, which is the foundation upon which all subsequent spectroscopic data will be interpreted. For 1-chloroisoquinoline-6-carbonitrile, the expected molecular formula is C₁₀H₅ClN₂.[1]

Expected Mass Spectrometry Data

-

Molecular Ion (M⁺): The expected monoisotopic mass is 188.0141 atomic mass units (amu).[1]

-

Nitrogen Rule: The even-numbered molecular weight (188) is consistent with the presence of an even number of nitrogen atoms (in this case, two), providing an immediate internal check of the proposed formula.[2]

-

Isotopic Pattern: A hallmark of chlorine-containing compounds is the presence of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. The mass spectrum is therefore expected to show two peaks for the molecular ion: an (M)⁺ peak and an (M+2)⁺ peak, with a relative intensity ratio of approximately 3:1.[3] This pattern is a crucial diagnostic tool for confirming the presence of a single chlorine atom.

Experimental Protocol: High-Resolution Mass Spectrometry (ESI-QTOF)

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized 1-chloroisoquinoline-6-carbonitrile in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Ionization Mode: Operate in positive ion mode to generate the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy within 5 ppm.

-

Analysis: Identify the monoisotopic mass of the molecular ion and analyze its isotopic distribution pattern.

| Parameter | Expected Value | Purpose |

| Molecular Formula | C₁₀H₅ClN₂ | Defines the elemental composition. |

| Molecular Weight | 188.61 g/mol | Basic physical property.[1] |

| Monoisotopic Mass | 188.0141 Da | Confirmed by HRMS.[1] |

| (M)⁺ : (M+2)⁺ Ratio | ~ 3:1 | Confirms the presence of one chlorine atom. |

Unveiling the Connectivity: A Multi-dimensional NMR Approach

While mass spectrometry confirms what atoms are present, Nuclear Magnetic Resonance (NMR) spectroscopy reveals how they are connected. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) NMR experiments is essential for assembling the complete carbon-hydrogen framework.

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling).

-

Causality of Solvent Choice: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is particularly useful for moderately polar aromatic compounds, ensuring complete dissolution and minimizing solvent-induced shifts.

-

Predicted Spectrum: The isoquinoline ring system contains five aromatic protons. We expect to see five distinct signals in the aromatic region of the spectrum (typically δ 7.0-9.0 ppm). The coupling patterns (doublets, doublets of doublets) will be key to determining the substitution pattern.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.

-

Predicted Spectrum: For 1-chloroisoquinoline-6-carbonitrile, ten distinct carbon signals are expected. The carbonitrile carbon (-C≡N) will appear significantly downfield (δ ~117-120 ppm), while the carbon attached to the chlorine (C1) will also be shifted downfield due to the electronegativity of the halogen. The remaining eight aromatic carbons will resonate in the typical δ 120-150 ppm range.[3]

2D NMR: Connecting the Dots with HSQC and HMBC

Two-dimensional NMR is the most powerful tool for unambiguously assembling the molecular structure. It visualizes correlations between nuclei that are difficult to deduce from 1D spectra alone.

-

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with the carbon atom to which it is directly attached.[4] It provides a direct and reliable way to assign protonated carbons.

-

Heteronuclear Multiple Bond Correlation (HMBC): This is the cornerstone of structural assembly. HMBC reveals correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH).[5] By observing these long-range correlations, one can piece together the entire molecular puzzle. For instance, the proton at position 5 would show a correlation to the carbonitrile carbon (a three-bond correlation), definitively placing the nitrile group at C6.

Experimental Protocol: Comprehensive NMR Analysis

-

Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of DMSO-d₆.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans is required to achieve a good signal-to-noise ratio.

-

HSQC Acquisition: Run a standard gradient-selected, phase-sensitive HSQC experiment (e.g., hsqcetgpsisp2.2).

-

HMBC Acquisition: Run a standard gradient-selected HMBC experiment (e.g., hmbcgplpndqf), optimizing the long-range coupling delay for an average J-coupling of 8 Hz.

Predicted NMR Data Summary

(Note: The following are predicted chemical shifts based on analogous structures. Actual values may vary.)

| Position | Predicted ¹H δ (ppm), Multiplicity, J (Hz) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (from Proton at this Position) |

| 1 | - | ~152 | - |

| 3 | ~7.8, d, J=5.5 | ~122 | C1, C4, C4a |

| 4 | ~8.3, d, J=5.5 | ~145 | C3, C4a, C5, C8a |

| 4a | - | ~128 | - |

| 5 | ~8.5, d, J=8.5 | ~125 | C4, C6, C7, C8a |

| 6 | - | ~110 | - |

| -CN | - | ~118 | - |

| 7 | ~8.0, dd, J=8.5, 1.5 | ~135 | C5, C6, C8, C8a |

| 8 | ~8.8, d, J=1.5 | ~130 | C1, C4a, C7 |

| 8a | - | ~138 | - |

The Gold Standard: Single-Crystal X-ray Crystallography

While the combination of HRMS and comprehensive NMR analysis provides an exceptionally high degree of confidence, single-crystal X-ray crystallography remains the unequivocal gold standard for structure determination.[6]

The Power of Unambiguous Proof

This technique determines the precise spatial arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through it. The result is a three-dimensional model of the molecule, which directly visualizes the atomic connectivity and confirms the planar structure of the isoquinoline ring. Obtaining a suitable crystal is often the rate-limiting step, but the resulting data is irrefutable.

Experimental Protocol: X-ray Diffraction

-

Crystal Growth: Grow single crystals of 1-chloroisoquinoline-6-carbonitrile suitable for diffraction. This is typically achieved by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethyl acetate/hexane).

-

Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Collect diffraction data at a controlled temperature (often 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to generate the final, high-resolution crystal structure.[7]

Conclusion: A Self-Validating System

The structure elucidation of 1-chloroisoquinoline-6-carbonitrile is a systematic process where each analytical technique provides a piece of the puzzle, and each piece validates the others. Mass spectrometry provides the elemental formula and confirms the presence of key heteroatoms. ¹H and ¹³C NMR spectroscopy identify the individual components of the carbon-hydrogen framework. Finally, 2D NMR experiments, particularly HMBC, act as the logical glue that assembles these components into a single, coherent structure. This multi-faceted, self-validating approach ensures the highest level of scientific integrity and provides absolute confidence in the final structural assignment, a critical requirement for compounds intended for use in drug development and other high-stakes research applications.

References

-

American Elements. (n.d.). 1-Chloroisoquinoline-5-carbonitrile. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). 1-Chloroisoquinoline. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). 1-Chloroisoquinoline-6-carbonitrile. Retrieved January 25, 2026, from [Link]

-

MDPI. (2017). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. Retrieved January 25, 2026, from [Link]

-

Hughes, D. W., Holland, H. L., & MacLean, D. B. (1976). 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Canadian Journal of Chemistry, 54(14), 2252-2260. Retrieved January 25, 2026, from [Link]

-

Khripach, V. A., & Zhabinskii, V. N. (2009). Mass spectrometry of halogen-containing organic compounds. Mass Spectrometry Reviews, 28(4), 549-599. Retrieved January 25, 2026, from [Link]

-

Industrial Chemicals. (n.d.). 1-Chloro-isoquinoline-6-carbonitrile. Retrieved January 25, 2026, from [Link]

-

MDPI. (2022). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. Retrieved January 25, 2026, from [Link]

-

Chemistry Steps. (n.d.). The Nitrogen Rule in Mass Spectrometry. Retrieved January 25, 2026, from [Link]

-

Royal Society of Chemistry. (2004). X-Ray diffraction analyses of the natural isoquinoline alkaloids Berberine and Sanguinarine complexed with double helix DNA d(CGTACG). Chemical Communications. Retrieved January 25, 2026, from [Link]

-

ACS Publications. (2022). Visible-Light-Promoted Direct Synthesis of α-Arylthioacetyloximes from Alkenes and Thiophenols. The Journal of Organic Chemistry. Retrieved January 25, 2026, from [Link]

-

Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved January 25, 2026, from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved January 25, 2026, from [Link]

-

University of Missouri-St. Louis. (2020). HSQC and HMBC for Topspin. Retrieved January 25, 2026, from [Link]

Sources

- 1. 1-Chloroisoquinoline-6-carbonitrile | C10H5ClN2 | CID 70700617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Nitrogen Rule in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1-Chloroisoquinoline-6-carbonitrile

For inquiries, please contact: [email protected]

Introduction

1-Chloroisoquinoline-6-carbonitrile, identified by the CAS number 1260664-41-2, is a halogenated heterocyclic compound that holds significant promise as a versatile building block in medicinal chemistry and materials science.[1] The isoquinoline scaffold is a well-established pharmacophore present in numerous natural products and synthetic drugs, exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The presence of a reactive chlorine atom at the 1-position and a cyano group at the 6-position offers multiple avenues for synthetic modification, making this molecule a valuable intermediate for the development of novel therapeutic agents and functional materials.[5][6] This technical guide provides a comprehensive overview of the known properties, a proposed synthetic pathway, predicted spectroscopic data, chemical reactivity, and potential applications of 1-Chloroisoquinoline-6-carbonitrile, aimed at researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

While extensive experimental data for 1-Chloroisoquinoline-6-carbonitrile is not widely available, the following table summarizes its known and predicted properties based on available supplier information and computational data.[5][7]

| Property | Value | Source(s) |

| CAS Number | 1260664-41-2 | [7] |

| Molecular Formula | C₁₀H₅ClN₂ | [7] |

| Molecular Weight | 188.61 g/mol | [7] |

| Appearance | Off-white to beige crystalline solid | [5] |

| Melting Point | 148-152 °C | [5] |

| Solubility | Soluble in organic solvents, slightly soluble in water | [5] |

| IUPAC Name | 1-chloroisoquinoline-6-carbonitrile | [7] |

| InChI Key | PEGDRHQYGZULLT-UHFFFAOYSA-N | [7] |

| SMILES | C1=CC2=C(C=CN=C2Cl)C=C1C#N | [7] |

Proposed Synthesis

Caption: Proposed synthetic workflow for 1-Chloroisoquinoline-6-carbonitrile.

Hypothetical Experimental Protocol:

Stage 1: Synthesis of 6-Aminoisoquinoline via Pomeranz-Fritsch Reaction [8][9]

-

Schiff Base Formation: Condense 4-aminobenzonitrile with aminoacetaldehyde diethyl acetal in a suitable solvent like ethanol. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC).

-

Cyclization: The crude Schiff base is then treated with a strong acid, such as concentrated sulfuric acid, to induce cyclization and subsequent aromatization to form 6-aminoisoquinoline. The reaction mixture is heated, and upon completion, the product is isolated by neutralization and extraction.

Stage 2: Conversion of 6-Aminoisoquinoline to the Target Compound

-

Diazotization (Sandmeyer Reaction): The 6-aminoisoquinoline is diazotized using sodium nitrite in the presence of a strong acid like hydrochloric acid at low temperatures (0-5 °C) to form the corresponding diazonium salt.[10][11][12]

-

Cyanation: The diazonium salt is then reacted with a copper(I) cyanide solution to introduce the nitrile group at the 6-position, yielding 6-cyanoisoquinoline.[13]

-

N-Oxidation: The 6-cyanoisoquinoline is oxidized to its N-oxide using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane.

-

Chlorination: The final step involves the chlorination of the 6-cyanoisoquinoline N-oxide at the 1-position using a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the target compound, 1-chloroisoquinoline-6-carbonitrile.[14]

Spectroscopic Characterization (Predicted)

| Technique | Parameter | Predicted Value/Observation | Rationale |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons in the range of 7.5-9.0 ppm. | Protons on the isoquinoline ring system. |

| Aromatic proton ortho to the nitrile group will be downfield. | Electron-withdrawing effect of the nitrile group. | ||

| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons typically appear between 120-150 ppm. | Standard range for aromatic carbons. |

| The nitrile carbon is expected around 115-120 ppm. | Characteristic chemical shift for a nitrile carbon. | ||

| The carbon bearing the chlorine atom will be significantly downfield. | Electronegative effect of the chlorine atom. | ||

| Mass Spectrometry | Molecular Ion (m/z) | [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio. | Characteristic isotopic pattern for a molecule containing one chlorine atom. |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~2230-2210 cm⁻¹ | C≡N stretching vibration. |

| ~1600-1450 cm⁻¹ | C=C and C=N stretching vibrations of the aromatic ring. | ||

| ~850-750 cm⁻¹ | C-Cl stretching vibration. |

Chemical Reactivity and Derivatization

The chemical reactivity of 1-chloroisoquinoline-6-carbonitrile is primarily dictated by the chloro and nitrile functional groups, as well as the isoquinoline ring system.

Caption: Relationship between the core scaffold and its potential applications.

-

Anticancer Agents: Many isoquinoline derivatives have demonstrated potent anticancer activity by targeting various cellular pathways, including the inhibition of topoisomerases and protein kinases. [2]The dual functionality of 1-chloroisoquinoline-6-carbonitrile allows for the synthesis of libraries of compounds for screening against various cancer cell lines.

-

Antimicrobial Agents: The isoquinoline nucleus is a key component of several antimicrobial agents. [2]Derivatives of the title compound could be synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.

-

Enzyme Inhibitors: Substituted isoquinolines have been investigated as inhibitors of various enzymes. The versatile chemistry of 1-chloroisoquinoline-6-carbonitrile allows for the rational design and synthesis of targeted enzyme inhibitors.

-

Materials Science: The rigid, planar structure of the isoquinoline ring system, combined with the potential for derivatization, suggests that this compound could be used as a building block for the synthesis of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). [2]

Safety and Handling

While a specific safety data sheet (SDS) for 1-chloroisoquinoline-6-carbonitrile is not widely available, based on the known hazards of the related compound 1-chloroisoquinoline and the presence of a nitrile group, the following precautions should be taken: [17]

-

Hazard Classification (Predicted): Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. [17]* Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

It is imperative to consult a comprehensive and up-to-date SDS before handling this compound.

Conclusion

1-Chloroisoquinoline-6-carbonitrile is a promising heterocyclic building block with significant potential for applications in drug discovery and materials science. Its dual functionality allows for a wide range of chemical transformations, enabling the synthesis of diverse libraries of novel compounds. While there is a need for further experimental characterization of this molecule, this technical guide provides a solid foundation for researchers interested in exploring its chemistry and potential applications. The proposed synthetic route and discussion of its reactivity offer a starting point for the development of new and innovative molecules based on this versatile scaffold.

References

-

1-Chloro-isoquinoline-6-carbonitrile - Industrial Chemicals. (n.d.). Retrieved January 24, 2026, from [Link]

-

Cas 19493-44-8,1-Chloroisoquinoline - LookChem. (n.d.). Retrieved January 24, 2026, from [Link]

-

Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - PubChem. (n.d.). Retrieved January 24, 2026, from [Link]

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC. (2022, December 12). Retrieved January 24, 2026, from [Link]

-

De novo synthesis of 1-phenethylisoquinoline in engineered Escherichia coli - PMC. (2021, November 9). Retrieved January 24, 2026, from [Link]

-

(PDF) Molecular structure, aromaticity, vibrational investigation and dual descriptor for chemical reactivity on 1- chloroisoquinoline using quantum chemical studies - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

-

Isoquinoline. (n.d.). Retrieved January 24, 2026, from [Link]

-

Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline. (n.d.). Retrieved January 24, 2026, from [Link]

-

Bischler-Napieralski Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 24, 2026, from [Link]

-

Pomeranz–Fritsch reaction - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

-

Arenenitrile synthesis by cyanations or substitution - Organic Chemistry Portal. (n.d.). Retrieved January 24, 2026, from [Link]

-

Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines - ResearchGate. (2006, December 6). Retrieved January 24, 2026, from [Link]

-

1-Chloroisoquinoline-6-carbonitrile | C10H5ClN2 | CID 70700617 - PubChem. (n.d.). Retrieved January 24, 2026, from [Link]

-

20.7: Chemistry of Nitriles. (2020, January 19). Retrieved January 24, 2026, from [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Retrieved January 24, 2026, from [Link]

-

Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific. (n.d.). Retrieved January 24, 2026, from [Link]

-

Reactions of Nitriles - Chemistry Steps. (n.d.). Retrieved January 24, 2026, from [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC - NIH. (2022, December 20). Retrieved January 24, 2026, from [Link]

-

Synthesis of quinolines - Organic Chemistry Portal. (n.d.). Retrieved January 24, 2026, from [Link]

-

Bischler-Napieralski Reaction: Examples & Mechanism - NROChemistry. (n.d.). Retrieved January 24, 2026, from [Link]

-

16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2021, July 30). Retrieved January 24, 2026, from [Link]

-

Nitrile synthesis by oxidation, rearrangement, dehydration - Organic Chemistry Portal. (n.d.). Retrieved January 24, 2026, from [Link]

-

Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H - The Royal Society of Chemistry. (2015, August 26). Retrieved January 24, 2026, from [Link]

-

Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways - Stanford University. (2017, September 26). Retrieved January 24, 2026, from [Link]

-

Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2023, March 15). Retrieved January 24, 2026, from [Link]

-

7.8 Reactions of Nitriles – Organic Chemistry II - KPU Pressbooks. (n.d.). Retrieved January 24, 2026, from [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (n.d.). Retrieved January 24, 2026, from [Link]

-

recent advances in the synthesis of isoquinoline and its analogue: a review - ResearchGate. (2017, May 9). Retrieved January 24, 2026, from [Link]

-

Sandmeyer Reaction Mechanism - BYJU'S. (n.d.). Retrieved January 24, 2026, from [Link]

-

nucleophilic substitution and elimination of alkyl halides. (n.d.). Retrieved January 24, 2026, from [Link]

-

(PDF) Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application - ResearchGate. (2016, August 6). Retrieved January 24, 2026, from [Link]

-

Pomeranz-Fritsch Isoquinoline Synthesis - SynArchive. (n.d.). Retrieved January 24, 2026, from [Link]

-

Nitriles (OCR A Level Chemistry A): Revision Note - Save My Exams. (2023, April 14). Retrieved January 24, 2026, from [Link]

-

Preparation of Isoquinoline by Bischler Napieralski Synthesis - YouTube. (2020, October 29). Retrieved January 24, 2026, from [Link]

-

Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions - JoVE. (2023, April 30). Retrieved January 24, 2026, from [Link]

-

Scheme 1. The plausible mechanism of Pomeranz-Fritsch reaction. - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

-

1-Chloroisoquinoline-5-carbonitrile | CAS 1231761-23-1 | AMERICAN ELEMENTS ®. (n.d.). Retrieved January 24, 2026, from [Link]

Sources

- 1. 1-chloroisoquinoline-6-carbonitrile;CAS No.:1260664-41-2 [chemshuttle.com]

- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 4. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]

- 5. Buy High-Quality 1-Chloro-Isoquinoline-6-Carbonitrile, Industrial Chemical Compound, Best Price [forecastchemicals.com]

- 6. shahucollegelatur.org.in [shahucollegelatur.org.in]

- 7. 1-Chloroisoquinoline-6-carbonitrile | C10H5ClN2 | CID 70700617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. byjus.com [byjus.com]

- 13. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions [jove.com]

- 14. 1-Chloroisoquinoline | 19493-44-8 [chemicalbook.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Architectural Elegance of Nature's Nitrogenous Compounds

An In-Depth Technical Guide to the Discovery and History of Isoquinoline Alkaloids

Isoquinoline alkaloids represent one of the largest and most structurally diverse families of natural products, with approximately 2,500 known compounds.[1] These nitrogen-containing heterocyclic molecules are derived from the aromatic amino acid tyrosine and are predominantly found in the plant kingdom, particularly within families such as Papaveraceae (poppy family), Berberidaceae (barberry family), Menispermaceae, and Ranunculaceae.[1][2][3][4] Their history is deeply intertwined with the history of medicine and organic chemistry itself, beginning with a potent pain reliever isolated from the opium poppy and evolving into a vast field of study that continues to yield compounds with significant therapeutic potential.[3][4]

Structurally, all isoquinoline alkaloids share a common isoquinoline or reduced isoquinoline (tetrahydroisoquinoline) core.[5] From this basic scaffold, nature has generated a remarkable variety of subtypes through intramolecular rearrangements, additional ring formations, and varying degrees of oxygenation.[5] Major classes include the benzylisoquinolines (e.g., papaverine), aporphines, protoberberines (e.g., berberine), morphinans (e.g., morphine), and many others.[1][2][5][6] This guide provides a technical overview of the historical milestones, from their initial discovery and structural elucidation to the landmark achievements in their synthesis and the unraveling of their biosynthetic pathways.

Part 1: The Dawn of Discovery - The Opium Alkaloids

The story of isoquinoline alkaloids begins with opium, the dried latex of the poppy Papaver somniferum.[1] While opium's potent effects have been known for millennia, its chemical secrets remained locked away until the early 19th century.[7] In 1805, the German pharmacist Friedrich Sertürner performed a series of brilliant experiments to isolate the compound responsible for opium's analgesic properties.[3][4][7] By treating opium with ammonia (a base) and then with an acid, he isolated a crystalline substance he named "morphine," after Morpheus, the Greek god of dreams.[7] This was a landmark achievement, marking the first-ever isolation of a pure, pharmacologically active compound from a plant and giving birth to the field of alkaloid chemistry.[3][7]

Sertürner's work established a fundamental principle for alkaloid isolation: leveraging their basic (alkali-like) nature. Alkaloids exist in plants as salts of organic acids. By treating the plant material with a stronger, inorganic acid, these salts can be extracted into an aqueous solution. Subsequent treatment with a base neutralizes the alkaloid salts, causing the free-base alkaloids, which are often poorly soluble in water, to precipitate or become extractable into an organic solvent. This acid-base extraction remains a cornerstone of natural product chemistry.

Following the discovery of morphine, chemists isolated other alkaloids from opium, including codeine (1832) and the benzylisoquinoline papaverine (1848), further demonstrating the chemical richness of this single plant source.[1]

Part 2: The Quest for Structure - A Century-Long Chemical Puzzle

Determining the molecular structure of these complex natural products was a formidable challenge that pushed the boundaries of chemical analysis for over a century. The elucidation of morphine's structure, in particular, is a saga of deductive reasoning and experimental ingenuity. With a chemical formula of C₁₇H₁₉NO₃, its intricate, pentacyclic framework containing five contiguous stereocenters presented a puzzle of the highest order.[8]

Early chemists used classical methods of chemical degradation. By systematically breaking the molecule apart with harsh reagents and identifying the resulting fragments, they could piece together clues about the parent structure. This painstaking work, carried out by numerous chemists over decades, gradually revealed key structural features. The final, correct structure was proposed by Sir Robert Robinson in 1925, an intellectual feat that was later confirmed by X-ray crystallography in 1955 and for which he was awarded the Nobel Prize in Chemistry in 1947.[7] This journey from isolation to complete structural understanding, spanning nearly 150 years, highlights the evolution of organic chemistry from a descriptive science to a predictive one.[7]

Part 3: The Synthetic Challenge - Recreating Nature's Blueprint

The total synthesis of a complex natural product is the ultimate validation of its proposed structure and a demonstration of the power of synthetic organic chemistry. The synthesis of morphine was a long-sought prize. The first successful total synthesis was reported by Marshall D. Gates Jr. in 1952, a monumental achievement that has since been followed by over 30 other distinct synthetic routes.[9][10][11][12]

The pursuit of isoquinoline alkaloid synthesis led to the development of powerful and now-fundamental chemical reactions for constructing the core isoquinoline and tetrahydroisoquinoline ring systems.

-

Bischler-Napieralski Reaction: This reaction involves the acid-catalyzed cyclization and dehydration of a β-phenylethylamine to form a dihydroisoquinoline, which can then be reduced or oxidized to the desired product.[13][14] The choice of a Lewis acid like phosphoryl chloride (POCl₃) is critical as it acts as both a catalyst and a dehydrating agent.[13]

-

Pictet-Spengler Reaction: Discovered in 1911 by Amé Pictet and Theodor Spengler, this reaction condenses a β-arylethylamine with an aldehyde or ketone in the presence of acid to form a tetrahydroisoquinoline.[15][16] This reaction is mechanistically significant because it proceeds through an electrophilic substitution on the aromatic ring by an iminium ion intermediate and is known to occur under physiological conditions in the biosynthesis of many alkaloids.[15][16][17][18]

-

Pomeranz–Fritsch Reaction: This method uses a benzaldehyde and an aminoacetoaldehyde diethyl acetal, which react in an acid medium to form the isoquinoline ring system.[13]

These reactions provided chemists with reliable tools to access the core structures of this alkaloid family, paving the way for the synthesis of not only the natural products themselves but also countless analogs for pharmacological testing.

Visualizing a Key Synthetic Reaction: The Pictet-Spengler Mechanism

Caption: Mechanism of the Pictet-Spengler reaction.

Part 4: Nature's Own Pathway - Biosynthesis

The intricate structures of isoquinoline alkaloids are assembled in plants through elegant and efficient biosynthetic pathways. Intensive research has revealed that these pathways almost universally begin with the amino acid L-tyrosine.[3][4][19] The biosynthesis of the central benzylisoquinoline skeleton proceeds through several key steps:

-

Precursor Formation: Tyrosine is metabolized into two key building blocks: dopamine (via hydroxylation and decarboxylation) and 4-hydroxyphenylacetaldehyde (4-HPAA) (via deamination and decarboxylation).[19]

-

The First Condensation: In a crucial step analogous to the Pictet-Spengler reaction, dopamine and 4-HPAA are condensed by the enzyme (S)-norcoclaurine synthase (NCS) to form the fundamental benzylisoquinoline backbone of (S)-norcoclaurine.[19][20]

-

Formation of the Key Intermediate: (S)-norcoclaurine undergoes a series of enzymatic hydroxylations and methylations to yield (S)-reticuline.[19][20][21]

(S)-Reticuline is a critical branch-point intermediate from which the vast majority of benzylisoquinoline alkaloid subtypes are derived.[19][20][22] For example, an intramolecular oxidative coupling of (S)-reticuline leads to the morphinan skeleton of morphine, while different rearrangements and cyclizations lead to the protoberberine, aporphine, and other structural classes.[6][20]

Visualizing the Core Biosynthetic Pathway

Caption: Simplified biosynthetic pathway of isoquinoline alkaloids.

Part 5: Key Experimental Protocols

Protocol 1: Classical Acid-Base Extraction of Alkaloids from Plant Material

This protocol outlines the general, self-validating steps for isolating a mixture of alkaloids. The principle relies on the differential solubility of alkaloids in their salt and free-base forms.

-

Objective: To separate basic alkaloids from the bulk of neutral and acidic plant components.

-

Methodology:

-

Maceration and Acidification:

-

The dried and powdered plant material is macerated in an acidic aqueous solution (e.g., 0.1 M HCl or 1-5% acetic acid).[23]

-

Causality: The acid protonates the basic nitrogen atom of the alkaloids, forming water-soluble salts. This allows them to be extracted from the plant matrix, leaving behind water-insoluble components like cellulose, lipids, and chlorophyll.

-

-

Filtration and Defatting:

-

The acidic slurry is filtered to remove solid plant debris.

-

The resulting acidic aqueous extract is washed with a non-polar organic solvent (e.g., hexane or dichloromethane).

-

Causality: This step removes non-polar, non-basic compounds (fats, waxes) that may have been co-extracted, thus purifying the alkaloid fraction. The protonated alkaloid salts remain in the aqueous phase.

-

-

Basification and Extraction:

-

The acidic aqueous extract is made alkaline by the careful addition of a base (e.g., ammonium hydroxide or sodium carbonate) until a pH of 9-10 is reached.

-

Causality: The base deprotonates the alkaloid salts, converting them back to their free-base form. The free bases are typically much less soluble in water and more soluble in organic solvents.

-

The now-alkaline aqueous solution is repeatedly extracted with an immiscible organic solvent (e.g., dichloromethane or a chloroform/isopropanol mixture).

-

Causality: The free-base alkaloids partition from the aqueous phase into the organic solvent.

-

-

Concentration and Purification:

-

The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated under reduced pressure to yield a crude alkaloid mixture.

-

Further separation of individual alkaloids from this mixture requires chromatographic techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC).[24][25]

-

-

Visualizing the Extraction Workflow

Caption: General workflow for the acid-base extraction of alkaloids.

Part 6: Modern Relevance and Conclusion

The journey from Sertürner's isolation of morphine to the modern understanding of isoquinoline alkaloid biosynthesis and synthesis represents a microcosm of the evolution of chemical and pharmaceutical sciences. These compounds are far from being historical relics; they are cornerstones of modern medicine and drug discovery.[3][4] Morphine remains a gold standard for severe pain management, codeine is a widely used antitussive, and berberine is extensively studied for its antibacterial, anti-inflammatory, and metabolic effects.[3][4][5]

The rich structural diversity of this family continues to inspire medicinal chemists, who use the natural scaffolds as starting points for developing novel therapeutics.[3][4] The ongoing exploration of isoquinoline alkaloids, from their ecological roles in plants to their intricate interactions with human proteins, ensures that their story is still being written.[26]

Data Summary

| Alkaloid | Major Subclass | Primary Natural Source | Year of Isolation | Key Pharmacological Activity |

| Morphine | Morphinan | Papaver somniferum (Opium Poppy) | 1805 | Potent Analgesic[3][4] |

| Codeine | Morphinan | Papaver somniferum (Opium Poppy) | 1832 | Antitussive, Analgesic[1][4] |

| Papaverine | Benzylisoquinoline | Papaver somniferum (Opium Poppy) | 1848 | Vasodilator, Muscle Relaxant[1][19] |

| Berberine | Protoberberine | Berberis vulgaris, Coptis chinensis | 1837 | Antibacterial, Anti-inflammatory[1][5] |

| Tubocurarine | Bisbenzylisoquinoline | Chondrodendron tomentosum | 1897 | Skeletal Muscle Relaxant[1] |

| Hydrastine | Phthalideisoquinoline | Hydrastis canadensis (Goldenseal) | 1851 | Astringent, Antimicrobial[27] |

References

-

Wikipedia. Isoquinoline. [Link]

-

Wikipedia. Isoquinoline alkaloids. [Link]

-

Taylor & Francis Online. Isoquinoline alkaloids – Knowledge and References. [Link]

-

ResearchGate. The Isoquinoline Alkaloids. [Link]

-

Wikipedia. Benzylisoquinoline alkaloids. [Link]

-

PubMed Central. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). [Link]

-

SciSpace. Chemical Reaction Kinetics of the Pictet-Spengler Reaction. [Link]

-

Royal Society of Chemistry. Isolation, biological activity, and synthesis of isoquinoline alkaloids. [Link]

-

PubMed Central. Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme. [Link]

-

University of Bath Research Portal. The Isoquinoline Alkaloids. [Link]

-

Wisdom Lib. Isoquinoline alkaloid: Significance and symbolism. [Link]

-

PubMed Central. Biologically Active Isoquinoline Alkaloids covering 2014-2018. [Link]

-

ResearchGate. Isolation, biological activity, and synthesis of isoquinoline alkaloids. [Link]

-

ResearchGate. ChemInform Abstract: The Story of Morphine Structure Elucidation: 100 Years of Deductive Reasoning. [Link]

-

ACS Publications. Total Synthesis of (±)-Morphine. [Link]

-

ResearchGate. General Methods of Extraction and Isolation of Alkaloids. [Link]

-

Journal of Chemical and Pharmaceutical Research. The extraction, separation and purification of alkaloids in the natural medicine. [Link]

-

PNAS. Microbial production of plant benzylisoquinoline alkaloids. [Link]

-

Journal of Anesthesia History. The Chemical History of Morphine: An 8000-year Journey, from Resin to de-novo Synthesis. [Link]

-

SciSpace. Benzylisoquinoline Biosynthesis by Cultivated Plant Cells and Isolated Enzymes. [Link]

-

ResearchGate. The mechanism of the Pictet–Spengler reaction. [Link]

-

IIT Bombay Chemistry Department. Total Synthesis of Morphine. [Link]

-

National Institutes of Health. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine. [Link]

-

YouTube. Morphine - Structural elucidation & Synthesis. [Link]

-

SlideShare. Isoquinoline.pptx. [Link]

-

PubMed Central. The Pictet-Spengler Reaction Updates Its Habits. [Link]

-

Wiley Online Library. Biosynthesis and regulatory mechanisms of benzylisoquinoline alkaloids in medicinal plants. [Link]

-

Semantic Scholar. Total synthesis of (-)-morphine. [Link]

-

YouTube. Lecture 34: Total synthesis of Morphine (Gates & Overman). [Link]

-

News-Medical.Net. Morphine Chemistry. [Link]

-

Name-Reaction.com. Pictet-Spengler reaction. [Link]

Sources

- 1. Isoquinoline alkaloids - Wikipedia [en.wikipedia.org]

- 2. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 4. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 7. The Chemical History of Morphine: An 8000-year Journey, from Resin to de-novo Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.iitb.ac.in [chem.iitb.ac.in]

- 11. semanticscholar.org [semanticscholar.org]

- 12. youtube.com [youtube.com]

- 13. Isoquinoline - Wikipedia [en.wikipedia.org]

- 14. Isoquinoline.pptx [slideshare.net]

- 15. scispace.com [scispace.com]

- 16. name-reaction.com [name-reaction.com]

- 17. researchgate.net [researchgate.net]

- 18. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Benzylisoquinoline alkaloids - Wikipedia [en.wikipedia.org]

- 20. pnas.org [pnas.org]

- 21. scispace.com [scispace.com]

- 22. researchgate.net [researchgate.net]

- 23. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. jocpr.com [jocpr.com]

- 26. Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme - PMC [pmc.ncbi.nlm.nih.gov]

- 27. taylorandfrancis.com [taylorandfrancis.com]

A Technical Guide to the Solubility of 1-Chloroisoquinoline-6-carbonitrile in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 1-Chloroisoquinoline-6-carbonitrile, a key intermediate in pharmaceutical and chemical synthesis.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility, offering a framework for experimental design and interpretation in the absence of extensive published data for this specific molecule.

Introduction: The Significance of Solubility in Drug Discovery

Solubility is a critical physicochemical parameter that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent.[2] For intermediates like 1-Chloroisoquinoline-6-carbonitrile, which are building blocks in the synthesis of potentially bioactive molecules, understanding their solubility is paramount for reaction optimization, purification, and formulation development.[1][3] Isoquinoline derivatives, in particular, are prevalent scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities, including antibacterial properties.[4] The chloro- and cyano-substituents on the isoquinoline core of the title compound are expected to modulate its physicochemical properties, including solubility, which in turn can impact its utility in synthetic and biological applications.[5]

Physicochemical Properties of 1-Chloroisoquinoline-6-carbonitrile

A foundational understanding of a molecule's intrinsic properties is essential for predicting its solubility behavior. Below is a summary of the available data for 1-Chloroisoquinoline-6-carbonitrile.

| Property | Value | Source |

| Molecular Formula | C₁₀H₅ClN₂ | PubChem[6] |

| Molecular Weight | 188.61 g/mol | PubChem[6] |

| Appearance | Off-white to beige crystalline solid | Industrial Chemicals[1] |

| Melting Point | 148-152 °C | Industrial Chemicals[1] |

| XLogP3 | 2.8 | PubChem[6] |

| Water Solubility | Slightly soluble | Industrial Chemicals[1] |

| Organic Solvent Solubility | Soluble in organic solvents (unspecified) | Industrial Chemicals[1] |

The positive XLogP3 value of 2.8 suggests a lipophilic character, indicating that 1-Chloroisoquinoline-6-carbonitrile is likely to exhibit greater solubility in organic solvents compared to aqueous media.[6] The high melting point suggests a stable crystal lattice, which can negatively impact solubility as energy input is required to overcome these intermolecular forces during dissolution.

Theoretical Framework for Solubility

The dissolution of a crystalline solid like 1-Chloroisoquinoline-6-carbonitrile in a liquid solvent is governed by a delicate balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions. The principle of "like dissolves like" provides a useful heuristic: polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.

The overall solubility is influenced by several factors:

-

Solute Properties: Crystal lattice energy, molecular size, and the presence of functional groups capable of hydrogen bonding.

-

Solvent Properties: Polarity, hydrogen bonding capacity, and dielectric constant.

-

Temperature: For most solids, solubility increases with temperature.

-

Pressure: Generally has a negligible effect on the solubility of solids in liquids.

Given the aromatic nature of the isoquinoline ring and the presence of a chloro and a cyano group, 1-Chloroisoquinoline-6-carbonitrile can be classified as a moderately polar compound. The nitrogen atom in the isoquinoline ring and the nitrile group can act as hydrogen bond acceptors.

Experimental Determination of Solubility: A Methodological Approach

In the absence of specific published solubility data for 1-Chloroisoquinoline-6-carbonitrile, a systematic experimental approach is necessary. The choice of methodology depends on the stage of research, with high-throughput screening methods being suitable for early discovery and more rigorous methods like the shake-flask technique being the gold standard for definitive thermodynamic solubility determination.[7][8]

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two key solubility measurements:[2]

-

Thermodynamic Solubility: The equilibrium concentration of a compound in a given solvent at a specific temperature and pressure, in the presence of excess solid.[2] This is a true measure of a compound's solubility.

-

Kinetic Solubility: The concentration at which a compound precipitates from a supersaturated solution.[2] This is often measured in high-throughput screening assays and can be influenced by the experimental conditions.

The following diagram illustrates the conceptual workflow for determining thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Recommended Experimental Protocol: Shake-Flask Method

The shake-flask method is a reliable technique for determining thermodynamic solubility.[8]

Materials:

-

1-Chloroisoquinoline-6-carbonitrile

-

A selection of organic solvents of varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, acetone, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

-

Add an excess amount of 1-Chloroisoquinoline-6-carbonitrile to a vial. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points to confirm that the concentration has reached a plateau.

-

After equilibration, centrifuge the vial to pellet the excess solid.

-

Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Prepare a series of dilutions of the filtered supernatant.

-

Analyze the diluted samples by a validated analytical method (e.g., HPLC-UV) to determine the concentration of 1-Chloroisoquinoline-6-carbonitrile.

-

Calculate the solubility in the chosen solvent (e.g., in mg/mL or mol/L).

High-Throughput Solubility Assays

For earlier stages of research where a rapid assessment of solubility in a large number of solvents is required, high-throughput methods can be employed. These methods, often based on nephelometry (light scattering) or UV absorption in microtiter plates, provide a kinetic solubility measurement.[7][9] While less precise than the shake-flask method, they are valuable for solvent screening and prioritizing conditions for further optimization.

The following diagram illustrates the decision-making process for selecting a solubility determination method.

Caption: Decision Tree for Solubility Method Selection.

Predicted Solubility Profile and Solvent Selection

Based on the structure of 1-Chloroisoquinoline-6-carbonitrile, a qualitative prediction of its solubility in common organic solvents can be made.

-

High Solubility: Expected in polar aprotic solvents such as DMSO and DMF, where the polar interactions with the nitrile and the nitrogen of the isoquinoline ring would be favorable.

-

Moderate Solubility: Likely in moderately polar solvents like acetone, ethyl acetate, and dichloromethane.

-

Lower Solubility: Expected in less polar solvents like toluene and heptane, and in polar protic solvents like methanol and ethanol, where the solvent's hydrogen bonding network might be disrupted without significant favorable interactions with the solute.

Conclusion

References

-

Chem-Impex. (n.d.). 1-Chloroisoquinoline. Retrieved from [Link]

-

Jadhav, D. S. (2013). Solubility determination in drug discovery and development. Retrieved from [Link]

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.

-

Raytor. (2024). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

-

Industrial Chemicals. (n.d.). 1-Chloro-isoquinoline-6-carbonitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140539, 1-Chloroisoquinoline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70700617, 1-Chloroisoquinoline-6-carbonitrile. Retrieved from [Link]

- Al-Hiari, Y. M., et al. (2022). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Pharmaceuticals, 15(3), 329.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13126946, 1-Chloroisoquinoline-4-carbonitrile. Retrieved from [Link]

- Ghorab, M. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 183, 111723.

Sources

- 1. Buy High-Quality 1-Chloro-Isoquinoline-6-Carbonitrile, Industrial Chemical Compound, Best Price [forecastchemicals.com]

- 2. raytor.com [raytor.com]

- 3. 1-chloroisoquinoline-6-carbonitrile;CAS No.:1260664-41-2 [chemshuttle.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-Chloroisoquinoline-6-carbonitrile | C10H5ClN2 | CID 70700617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pharmatutor.org [pharmatutor.org]

- 8. researchgate.net [researchgate.net]

- 9. rheolution.com [rheolution.com]

A Senior Application Scientist's Guide to the Safe Handling of 1-Chloroisoquinoline-6-carbonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Chemistry of a Key Pharmaceutical Intermediate

1-Chloroisoquinoline-6-carbonitrile is a substituted heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structure serves as a valuable scaffold and building block for the synthesis of complex molecular architectures, particularly in the development of active pharmaceutical ingredients (APIs).[1] As with any reactive chemical intermediate, a thorough understanding of its properties and a disciplined approach to its handling are paramount to ensuring laboratory safety and experimental integrity.

This guide moves beyond a simple recitation of safety data sheet (SDS) information. It is designed to provide a deeper, field-tested perspective on the safe and effective use of this compound. We will explore not just what to do, but why we do it, grounding every recommendation in the principles of chemical risk assessment and the hierarchy of safety controls. Due to the limited availability of a comprehensive, publicly accessible safety profile specifically for the 6-carbonitrile derivative, this guide will incorporate hazard data from the well-characterized parent compound, 1-chloroisoquinoline, as a reliable surrogate for assessing irritant and respiratory hazards. The inherent toxicity of the nitrile functional group is also considered, particularly regarding ingestion hazards.

Section 1: Core Chemical and Physical Properties

A foundational understanding of a compound's physical properties is the first step in a robust safety assessment. These characteristics dictate storage conditions, appropriate handling techniques, and potential physical hazards.

| Property | Value | Source |

| IUPAC Name | 1-chloroisoquinoline-6-carbonitrile | [2] |

| CAS Number | 1260664-41-2 | [2] |

| Molecular Formula | C₁₀H₅ClN₂ | [2] |

| Molecular Weight | 188.61 g/mol | [1][2] |

| Appearance | Off-white to beige crystalline solid | [1] |

| Melting Point | 148 - 152 °C | [1] |

| Solubility | Soluble in organic solvents, slightly soluble in water | [1] |

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a standardized language for communicating chemical hazards. While a complete GHS profile for 1-Chloroisoquinoline-6-carbonitrile is not widely published, data from suppliers and the parent compound provide a strong basis for a conservative safety approach.

Primary Hazard Concerns for 1-Chloroisoquinoline-6-carbonitrile:

| Hazard Statement | Classification | Source(s) |

| H302 | Harmful if swallowed | [3][4] |

Surrogate Hazard Data from 1-Chloroisoquinoline (CAS 19493-44-8):

| Pictogram | Signal Word | Hazard Statement | Practical Implication | Source(s) |

| Warning | H315 : Causes skin irritation | The solid powder or solutions can cause redness, itching, or inflammation upon direct contact with skin. | [5][6][7] | |

| H319 : Causes serious eye irritation | Direct contact with eyes can result in significant pain, redness, and potential damage if not promptly and thoroughly rinsed. | [5][6][7] | ||

| H335 : May cause respiratory irritation | Inhalation of the fine crystalline powder can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. | [5][6][8] | ||

| H312 : Harmful in contact with skin | Absorption through the skin may be toxic. | [8] |

Causality: The hazards are rooted in the compound's chemical reactivity. The chloro- and cyano- groups, attached to the isoquinoline core, make the molecule reactive and biologically active. Skin and eye irritation (H315, H319) are common for chlorinated heterocyclic compounds. The potential for respiratory irritation (H335) is a significant risk for any fine, stable crystalline powder which can be easily aerosolized.[5][8]

Section 3: A Proactive Approach to Risk Mitigation

Effective laboratory safety is not merely reactive; it is a proactive system of hazard identification, risk assessment, and control implementation.

The Risk Assessment Workflow

Every experiment should begin with a mental or formal execution of this workflow. The goal is to systematically reduce the risk of exposure to an acceptable level before any chemical is handled.

Caption: Decision tree for responding to a chemical spill.

Protocol for a Minor Solid Spill (<5g, contained in a fume hood):

-

Alert & Isolate: Alert personnel in the immediate area. Keep the spill contained within the fume hood.

-

Protect: Wear appropriate PPE, including double-gloving with nitrile gloves if necessary.

-

Absorb/Cover: Gently cover the spill with a chemical absorbent material like vermiculite or sand to prevent further aerosolization. [9]4. Collect: Carefully sweep the mixture into a dustpan and place it in a clearly labeled hazardous waste container.

-

Decontaminate: Wipe the area with a damp cloth, then clean with soap and water. Place all cleaning materials in the hazardous waste container.

-

Report: Inform your laboratory supervisor of the incident.

Section 6: Storage and Waste Management

Proper storage and disposal are critical components of the chemical lifecycle.

-

Storage Conditions: Store 1-Chloroisoquinoline-6-carbonitrile in a tightly sealed container in a cool, dry, and well-ventilated area. [1]For long-term stability and to prevent reaction with atmospheric moisture, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended. [10]Store away from incompatible materials such as strong oxidizing agents.

-

Waste Disposal: All waste materials, including the pure compound, contaminated absorbents, and empty containers, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations. Never dispose of this chemical down the drain.

References

-

PubChem. (n.d.). Isoquinoline, 1-chloro-. National Center for Biotechnology Information. Retrieved from [Link]

-

Industrial Chemicals. (n.d.). 1-Chloro-isoquinoline-6-carbonitrile. Retrieved from [Link]

-

LookChem. (n.d.). 1-Chloroisoquinoline Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloroisoquinoline-6-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). GHS Classification Summary. National Center for Biotechnology Information. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Weighing the Right Way with Laboratory Balances. Retrieved from [Link]

-

NIOSH. (n.d.). Hierarchy of Controls. Centers for Disease Control and Prevention. Retrieved from [Link]

-

American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

-

Wikipedia. (n.d.). GHS hazard statements. Retrieved from [Link]

-

NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]

-

Westlab. (2023). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]

-

Lab Manager. (n.d.). Analytical Balances and Proper Weighing Practices. Retrieved from [Link]

-

MSDS Europe. (n.d.). Hazard statements. Retrieved from [Link]

-

American Elements. (n.d.). 1-Chloroisoquinoline-5-carbonitrile. Retrieved from [Link]

-

Adam Equipment. (2025). Best Practices for Sustainable Weighing in Your Laboratory. Retrieved from [Link]

-

NIOSH. (1981). Occupational Health Guidelines for Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]

-

University of California, Riverside. (n.d.). List of GHS Hazard and Precautionary Statements. Retrieved from [Link]

-

Labcompare. (2023). The Do's and Don'ts of Laboratory Balances. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloroisoquinoline-4-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

NIOSH. (2007). NIOSH Pocket Guide to Chemical Hazards (DHHS Publication No. 2005-149). Centers for Disease Control and Prevention. Retrieved from [Link]

-

Florida State University. (n.d.). Chemical Spills. Emergency Management. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Chemical Safety Guide. Office of Research Services. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Proper Use of Balances. Retrieved from [Link]

-

University of Western Australia. (2024). Laboratory emergency response procedures. Safety, Health and Wellbeing. Retrieved from [Link]

Sources

- 1. Buy High-Quality 1-Chloro-Isoquinoline-6-Carbonitrile, Industrial Chemical Compound, Best Price [forecastchemicals.com]

- 2. 1-Chloroisoquinoline-6-carbonitrile | C10H5ClN2 | CID 70700617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]